Isonicotinic Acid-d4
Overview
Description
Isonicotinic Acid-d4 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
This compound is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . The co-crystals were produced via solid-state and solvent assisted grinding methods .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring and a hydrazine group attached at para position to the pyridine nitrogen .Chemical Reactions Analysis
This compound was oxidized by activated leukocytes to isonicotinic acid . Myeloperoxidase is likely the enzyme in the leukocyte involved, since the oxidation was inhibited by azide, which inhibits myeloperoxidase, and by catalase, which catalyzes the breakdown of hydrogen peroxide .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline solid . It is soluble in DMSO and Methanol .Scientific Research Applications
1. Fluorescence Probing and Photophysical Properties
Isonicotinic acid has been explored for its potential in constructing multi-dimensional metal-organic coordination networks due to its multifunctional chelating and bridging properties. Notably, its complexes have attracted interest for applications in fluorescence probing, beneficial for studying microsecond diffusion and dynamics of membranes. These complexes demonstrate significant fluorescence properties, as evidenced in studies where isonicotinic acid was coordinated with silver nitrate and other metals to fabricate coordination complexes with notable fluorescence characteristics (Yuan & Liu, 2005), (Yuan & Liu, 2006).
2. Electrochemical Applications
Research has explored the electrochemical reduction of isonicotinic amide, a derivative of isonicotinic acid, in strong acid mediums. This study contributes to the understanding of the electrochemical behavior of isonicotinic acid derivatives, which can be applied in various electrochemical applications (Galvín & Mellado, 1988).
3. Coordination Chemistry and Metal-Organic Frameworks
The construction of coordination polymers with isonicotinic acid is another area of interest. The ability of isonicotinic acid to act as a ligand in these polymers, when combined with various metals, can lead to the development of materials with unique electrochemical, magnetic, catalytic, or optical properties. These properties are instrumental in the field of coordination chemistry and the development of novel metal-organic frameworks (Yi et al., 2013), (Qiu et al., 2007).
4. Photocatalytic Applications
Isonicotinic acid has been used in the synthesis of metal-organic frameworks (MOFs) for photocatalytic applications. For instance, the modification of MOFs with isonicotinic acid has shown to enhance their surface area, pore volume, and size, thus increasing their catalytic activity. Such MOFs have been applied in the efficient degradation of dyes like methylene blue, demonstrating the potential of isonicotinic acid in enhancing photocatalytic efficiency (Zulys et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Isonicotinic Acid-d4 forms the ligand groups through which many technologically important dye molecules anchor to model solar cell surfaces . Therefore, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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